Product packaging for (5-Bromopyridin-2-yl)methanamine(Cat. No.:CAS No. 173999-23-0)

(5-Bromopyridin-2-yl)methanamine

Cat. No.: B574291
CAS No.: 173999-23-0
M. Wt: 187.04
InChI Key: AUIXMWKVLPXKGC-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, (5-Bromopyridin-2-yl)methanamine serves as a versatile intermediate. chemshuttle.comchembk.com The bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for the construction of complex molecular architectures.

Furthermore, the primary amine of the methanamine group can readily participate in reactions such as N-alkylation, acylation, and the formation of imines and other nitrogen-containing heterocycles. This dual reactivity makes it a powerful tool for synthetic chemists to create diverse libraries of compounds for various research purposes.

The synthesis of derivatives often starts with the bromination of a pre-functionalized pyridine. For instance, 2-aminomethylpyridine can undergo electrophilic aromatic substitution at the 5-position using brominating agents like N-bromosuccinimide (NBS).

Relevance in Medicinal Chemistry and Drug Discovery

The structural motif of this compound is a key component in the development of new therapeutic agents. lookchem.com The pyridine core is a well-established pharmacophore found in numerous approved drugs. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This interaction can enhance the binding affinity and selectivity of a drug candidate for its biological target.

The methanamine side chain provides a point for modification to optimize a compound's pharmacokinetic and pharmacodynamic properties. By altering this group, medicinal chemists can fine-tune factors like solubility, metabolic stability, and target engagement. For example, the dihydrochloride (B599025) salt form of the compound is often used to improve aqueous solubility and stability, which is advantageous for medicinal chemistry applications.

Overview of Key Research Areas

Research involving this compound is multifaceted and spans several key areas:

Development of Novel Antimicrobial Agents: The compound has been investigated for its potential antimicrobial properties. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidines, which have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. semanticscholar.orgnih.gov

Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The ability to functionalize this compound makes it a valuable starting material for creating new kinase inhibitors.

Exploration of Receptor Modulators: The compound serves as a building block for synthesizing molecules that can modulate the activity of various receptors in the body, which is a cornerstone of drug discovery for a wide range of diseases.

The versatility of this compound is further highlighted by its use in the synthesis of various derivatives with modified side chains or ring systems. These modifications aim to enhance biological activity and pharmacokinetic profiles.

Derivative Type Example Compound Name Key Structural Difference Potential Impact
Side-Chain Modification(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochlorideChiral ethylamine (B1201723) chainIncreased lipophilicity
Side-Chain Modification(1-(5-Bromopyridin-2-yl)cyclopropyl)methanamine dihydrochlorideCyclopropyl groupIncreased steric hindrance, potentially improved metabolic stability
Aromatic Ring System Variation(5-Bromopyrimidin-2-yl)methylamine hydrochloridePyrimidine ring instead of pyridineIncreased hydrogen-bonding potential

This table illustrates how systematic modifications to the parent structure of this compound can lead to new compounds with potentially improved properties for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B574291 (5-Bromopyridin-2-yl)methanamine CAS No. 173999-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIXMWKVLPXKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678457
Record name 1-(5-Bromopyridin-2-yl)methanamine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-23-0
Record name 5-Bromo-2-pyridinemethanamine
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Record name 1-(5-Bromopyridin-2-yl)methanamine
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Record name (5-bromopyridin-2-yl)methanamine
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Synthetic Methodologies and Strategies

Established Synthetic Routes to (5-Bromopyridin-2-yl)methanamine

The most common and well-established methods for the synthesis of this compound rely on the reduction of a suitable precursor, primarily 5-bromopyridine-2-carbonitrile.

Foundational Reaction Pathways

The foundational approach to synthesizing this compound involves the chemical reduction of the nitrile group of 5-bromopyridine-2-carbonitrile. This transformation can be effectively carried out using two main classes of reducing agents: catalytic hydrogenation and chemical hydrides.

Catalytic Hydrogenation: This method is a widely used industrial process for the reduction of nitriles to primary amines due to its economic advantages. The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Raney Nickel: Raney nickel is a frequently employed catalyst for the hydrogenation of nitriles. The reaction is typically performed under elevated temperature and pressure. It is a versatile catalyst that can also be used in combination with other reducing agents like potassium borohydride (B1222165) in ethanol (B145695) for a milder reduction process.

Palladium on Carbon (Pd/C): Palladium catalysts are also effective for the reduction of the cyano group. The choice of catalyst is crucial for achieving high selectivity towards the primary amine and minimizing the formation of secondary and tertiary amine byproducts.

Platinum Dioxide (PtO₂): Platinum-based catalysts can also be used for this transformation.

The general reaction for the catalytic hydrogenation is as follows:

Br-C₅H₃N-C≡N + 2 H₂ → Br-C₅H₃N-CH₂NH₂

Chemical Hydride Reduction: For laboratory-scale synthesis, strong hydride-donating reagents are commonly used.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup. While highly effective, the reactivity of LiAlH₄ necessitates careful handling under anhydrous conditions.

4 Br-C₅H₃N-C≡N + LiAlH₄ → (Br-C₅H₃N-CH₂N)₄AlLi (Br-C₅H₃N-CH₂N)₄AlLi + 4 H₂O → 4 Br-C₅H₃N-CH₂NH₂ + LiOH + Al(OH)₃

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and purity of this compound while minimizing the formation of byproducts, such as secondary and tertiary amines. Key parameters that are often adjusted include:

Catalyst Selection and Loading: The choice of catalyst in catalytic hydrogenation significantly impacts selectivity. For instance, cobalt boride catalysts can be regioselective for primary amine production. The amount of catalyst used is also a crucial factor.

Solvent: The solvent can influence the reaction rate and selectivity. For catalytic hydrogenations, alcohols like ethanol are common, while ethereal solvents are used for hydride reductions.

Temperature and Pressure: In catalytic hydrogenation, these parameters are critical. Higher temperatures and pressures generally increase the reaction rate but can also lead to over-reduction or side reactions.

pH: For certain catalytic systems, maintaining an optimal pH can be important for selectivity.

Reagent Stoichiometry: In chemical hydride reductions, the molar ratio of the reducing agent to the nitrile is a key consideration to ensure complete conversion without excessive use of the reagent.

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) H₂ gas, elevated temperature and pressure, solvent (e.g., ethanol)Economical for large-scale production, environmentally friendly (water is the main byproduct).Requires specialized high-pressure equipment, potential for side reactions (secondary/tertiary amine formation).
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF, Et₂O), followed by acidic workupHigh reactivity and yield, effective for a wide range of nitriles.Highly reactive with water and protic solvents (requires strict anhydrous conditions), not suitable for large-scale industrial processes due to safety concerns.

Advanced Synthetic Approaches and Technologies

While established methods are effective, research is ongoing to develop more advanced, efficient, and sustainable synthetic strategies for producing this compound and related chiral amines.

Asymmetric Synthesis Applications

The development of chiral versions of (pyridin-2-yl)methanamine derivatives is of significant interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. While specific examples for this compound are not widely reported, general strategies for the asymmetric synthesis of chiral pyridines and amines are applicable.

One promising approach is asymmetric transfer hydrogenation . This method uses a chiral catalyst, often a ruthenium or rhodium complex with chiral ligands, to transfer hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to a prochiral imine precursor. This can generate chiral amines with high enantioselectivity. The synthesis of a chiral imine from 5-bromo-2-pyridinecarboxaldehyde and a chiral amine, followed by diastereoselective reduction, is another potential route.

Enzyme Catalysis in Synthetic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of amines, several classes of enzymes are being explored.

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. An engineered ω-transaminase could potentially be used to convert a hypothetical ketone precursor, 5-bromo-2-acetylpyridine, into the corresponding chiral amine. Transaminases offer high enantioselectivity and operate under mild reaction conditions.

Nitrilases: While nitrilases typically hydrolyze nitriles to carboxylic acids and ammonia (B1221849), they are a class of enzymes that act on nitrile-containing compounds. Research into engineering nitrilases or discovering novel nitrile reductases could open up a direct enzymatic route from 5-bromopyridine-2-carbonitrile to this compound. The enzyme QueF is a known nitrile reductase in biology, providing a basis for engineering such biocatalysts.

The chemo-enzymatic approach, which combines chemical synthesis with biocatalysis, is a powerful strategy. For instance, a chemical method could be used to synthesize a prochiral intermediate, which is then stereoselectively converted to the final chiral amine product by an enzyme.

Photochemical Technology Utilization

Photochemical synthesis, which uses light to drive chemical reactions, is an emerging area in green chemistry. For the synthesis of pyridine (B92270) derivatives and amines, several photocatalytic strategies are being investigated.

Visible-Light-Mediated Reactions: The use of visible light in the presence of a photocatalyst can enable a variety of transformations under mild conditions. While direct photochemical synthesis of this compound has not been detailed, photocatalytic methods for the C-H amination of methylpyridines or the functionalization of pyridine rings could be adapted. For example, a photocatalytic process could potentially be developed to introduce an aminomethyl group onto the 5-bromopyridine scaffold. These reactions often proceed via radical intermediates, offering unique reactivity compared to traditional ionic pathways.

Table 2: Overview of Advanced Synthetic Approaches

ApproachTechnologyPotential Application for this compound SynthesisAdvantages
Asymmetric Synthesis Chiral Catalysts (e.g., Ru, Rh complexes)Asymmetric transfer hydrogenation of a corresponding imine to produce enantiomerically pure this compound.Access to single enantiomers, which is crucial for pharmaceutical applications.
Enzyme Catalysis Transaminases, Nitrile ReductasesAsymmetric synthesis from a ketone precursor using a transaminase; direct reduction of 5-bromopyridine-2-carbonitrile using an engineered nitrile reductase.High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally friendly.
Photochemical Technology Visible-Light PhotocatalysisC-H amination of 5-bromo-2-methylpyridine (B113479) or other functionalization pathways to introduce the aminomethyl group.Use of a renewable energy source (light), mild reaction conditions, potential for novel reactivity.

Continuous Flow Chemistry Implementations

Continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates like this compound, including enhanced safety, improved reaction control, and scalability. springernature.com While specific literature detailing the end-to-end continuous synthesis of this exact molecule is not prevalent, the principles of flow chemistry can be readily applied to its key synthetic steps. rsc.org

For instance, the reduction of the nitrile group in 5-bromo-2-cyanopyridine (B14956) is a prime candidate for flow chemistry. This process often involves heterogeneous catalysis with gaseous hydrogen, a combination that presents safety challenges in large-scale batch reactors. A flow setup, utilizing a packed-bed reactor with a solid-supported catalyst, mitigates these risks by minimizing the volume of pressurized hydrogen at any given time. uc.pt This approach also allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield while minimizing byproduct formation. rsc.orguc.pt

Key advantages of implementing flow chemistry for this synthesis include:

Enhanced Safety: Small reactor volumes significantly reduce the risks associated with highly reactive intermediates or hazardous reagents like hydrogen gas.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, which is crucial for exothermic reactions like hydrogenation. uc.pt

Process Automation: Flow systems can be automated for continuous production, ensuring high reproducibility and reducing the need for manual intervention. springernature.com

High-Pressure Reactions (e.g., Hydrogenation, Ammoniation, Carbonylation)

High-pressure reactions are fundamental in the synthesis of this compound and its precursors.

Hydrogenation: The most direct route to this compound is the high-pressure catalytic hydrogenation of 5-bromo-2-cyanopyridine. This reaction involves the reduction of a nitrile to a primary amine.

ParameterTypical Conditions
Catalyst Raney Nickel, Palladium on Carbon (Pd/C), Rhodium on Alumina
Pressure 50-100 atm (or higher) of H₂ gas
Solvent Methanol (B129727), Ethanol, often with ammonia to suppress secondary amine formation
Temperature 50-150 °C

The high pressure increases the concentration of hydrogen in the solvent, accelerating the reaction rate and ensuring complete conversion of the nitrile.

Ammoniation: An alternative pathway involves the high-pressure ammoniation of a precursor like 2-(chloromethyl)-5-bromopyridine or 2-(hydroxymethyl)-5-bromopyridine. In this nucleophilic substitution reaction, a large excess of ammonia is used under high pressure to displace the leaving group (chloride or hydroxyl) and form the primary amine. The high pressure is necessary to maintain ammonia in the liquid phase and increase its concentration, driving the reaction to completion.

Carbonylation: High-pressure carbonylation reactions can be employed to synthesize derivatives or precursors. nih.gov For example, a palladium-catalyzed carbonylation of 2,5-dibromopyridine (B19318) under high pressures of carbon monoxide could introduce a carbonyl group, which could then be converted to the required aminomethyl functionality through subsequent steps like amide formation and reduction. lehigh.eduresearchgate.net This method offers a versatile way to build complexity on the pyridine scaffold.

Reactions Involving Organolithium and Grignard Reagents

Organolithium and Grignard reagents are powerful tools for the derivatization of this compound, primarily by targeting the C-Br bond. wikipedia.orgwikipedia.org These organometallic compounds act as strong nucleophiles and bases, enabling the formation of new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com

Lithium-Halogen Exchange: this compound (with a protected amine group) can react with an alkyllithium reagent, such as n-butyllithium, at low temperatures (-78 °C). masterorganicchemistry.com This process involves a lithium-halogen exchange, replacing the bromine atom with lithium to form a highly reactive lithiated pyridine intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups.

Grignard Reagent Formation and Coupling: The bromine atom on the pyridine ring can be converted into a Grignard reagent by reacting with magnesium metal. sigmaaldrich.com However, the presence of the amine group requires protection beforehand. The resulting pyridyl Grignard reagent can then participate in various cross-coupling reactions, such as those catalyzed by palladium or nickel, to form new C-C bonds with alkyl, aryl, or vinyl halides. organic-chemistry.orgsemanticscholar.org

Reagent TypeReactionSubsequent Electrophile/ReactionResulting Functional Group
Organolithium Lithium-Halogen ExchangeAldehydes/KetonesSecondary/Tertiary Alcohol
Carbon Dioxide (CO₂)Carboxylic Acid
Alkyl HalidesAlkyl Group
Grignard Grignard FormationCross-Coupling (e.g., Suzuki, Negishi)Aryl, Vinyl, Alkyl Groups
Reaction with EstersKetones/Tertiary Alcohols

These reactions are fundamental for creating libraries of compounds based on the this compound scaffold for applications in drug discovery and materials science.

Diazotization Reactions in Synthesis

Diazotization reactions, which convert a primary aromatic amine into a diazonium salt, are typically not used directly for the synthesis of this compound itself. The target molecule contains a primary aminomethyl group, which upon diazotization would form an unstable aliphatic diazonium salt. organic-chemistry.org

However, diazotization is a highly relevant strategy for the synthesis of key precursors. accessscience.comiitk.ac.in For example, the bromine atom at the 5-position of the pyridine ring can be introduced via a Sandmeyer-type reaction. masterorganicchemistry.com The synthetic sequence would involve:

Starting with a precursor such as 5-amino-2-methylpyridine.

Diazotization of the 5-amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyridine-5-diazonium salt. slideshare.net

Reaction of the diazonium salt with a copper(I) bromide (CuBr) solution. The diazonium group is an excellent leaving group (N₂) and is replaced by the bromide atom.

Subsequent functionalization of the 2-methyl group (e.g., via radical bromination followed by amination) to yield the final product.

Synthesis of Key Intermediates and Precursors for Derivatization

5-Bromo-2-cyanopyridine: This is arguably the most important precursor. It can be synthesized from 5-bromopicolinamide by dehydration, for instance, using phosphorus oxychloride in toluene. chemicalbook.com The resulting nitrile is then reduced to the target aminomethyl compound.

2-Methyl-5-bromopyridine: This intermediate can be a starting point for a route involving side-chain functionalization. The methyl group can be halogenated (e.g., using N-bromosuccinimide) to form 2-(bromomethyl)-5-bromopyridine. This activated intermediate can then undergo nucleophilic substitution with an amine source (like ammonia or a protected amine equivalent) to yield the final product.

2,5-Dibromopyridine: This commercially available starting material offers another route. One bromine atom (at the more reactive 2-position) can be selectively functionalized. For instance, a Negishi or Stille coupling could be used to introduce a cyanomethyl group, followed by reduction. Alternatively, selective metal-halogen exchange at the 2-position followed by reaction with an aminomethyl synthon could be explored.

These intermediates are not only crucial for the synthesis of the title compound but are also valuable precursors for creating a diverse range of derivatives through cross-coupling reactions, nucleophilic substitutions, and other transformations. mdpi.com

Chemical Transformations and Derivatization

Reactivity Profiles of the Bromopyridine and Amine Moieties

The chemical behavior of (5-Bromopyridin-2-yl)methanamine is dictated by its two primary functional groups: the aminomethyl group (-CH₂NH₂) at the 2-position and the bromine atom at the 5-position of the pyridine (B92270) ring.

The amine moiety is a primary aliphatic amine, which acts as a nucleophile and a base. It can readily participate in a variety of classical amine reactions, including:

Acylation and Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Salt Formation: As a base, it reacts with acids to form ammonium (B1175870) salts, such as the hydrochloride salt.

The bromopyridine moiety is characterized by the carbon-bromine bond on the electron-deficient pyridine ring. The bromine atom is a good leaving group, making this position susceptible to a range of transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition in catalytic cycles. This functionality is key to forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the pyridine core. mdpi.commdpi.com

Utility as a Heterocyclic Building Block in Complex Molecule Synthesis

Nitrogen-containing heterocycles are foundational structures in natural products, pharmaceuticals, and agrochemicals. nih.govfrontiersin.orgscripps.edu this compound serves as an important heterocyclic building block, providing a pre-functionalized pyridine ring that can be incorporated into larger, more complex molecular architectures. msesupplies.com Its bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular libraries.

The bromine atom on the pyridine ring is the primary site for modifications to create substituted pyridine derivatives. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Suzuki cross-coupling reaction, which pairs an organoboron compound with an organic halide, can be used to introduce various aryl or vinyl groups at the 5-position of the pyridine ring. mdpi.com Similarly, reactions like the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents) offer alternative pathways to functionalize the pyridine core. mdpi.comsemanticscholar.orgmdpi.com The Goldberg reaction, a copper-catalyzed C-N bond-forming reaction, can be employed to couple the bromopyridine with amides or other nitrogen nucleophiles. nih.gov

A summary of potential coupling reactions for derivatization is presented below.

Coupling ReactionReactant PartnerBond FormedCatalyst System (Typical)
SuzukiAryl/Vinyl Boronic Acid/EsterC-CPd catalyst, Base
StilleAryl/Vinyl StannaneC-CPd catalyst
HiyamaAryl/Vinyl SilaneC-CPd catalyst, Fluoride source
NegishiAryl/Vinyl OrganozincC-CPd or Ni catalyst
GoldbergAmide/AmineC-NCu catalyst, Ligand, Base

The dual reactivity of this compound enables its use in synthesizing more elaborate nitrogen-containing heterocyclic systems. mdpi.commdpi.comfrontiersin.org The primary amine can act as a nucleophile to initiate cyclization reactions. For example, it can be used to build fused ring systems where the pyridine ring is annulated with another heterocyclic ring. The synthesis of such compounds is a significant area of research due to their prevalence in biologically active molecules. nih.govfrontiersin.org By choosing appropriate reaction partners that can react with both the amine and the bromopyridine moiety (often after a coupling reaction), chemists can construct complex polycyclic frameworks.

Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in medicinal chemistry due to their unique conformational properties and ability to improve physicochemical characteristics of drug candidates. magtech.com.cnrsc.org this compound has been utilized in the synthesis of novel azetidine (B1206935) derivatives. For example, the compound (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine has been synthesized, demonstrating the direct integration of the (5-bromopyridin-2-yl)methyl group into an azetidine ring. internationaljournalcorner.com This strategy involves multi-step synthetic sequences where the amine or a precursor can be involved in the formation of the strained four-membered ring. nih.govnih.gov

The Sonogashira reaction is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The bromopyridine moiety of this compound is an excellent substrate for this reaction. jk-sci.com This transformation allows for the introduction of alkyne groups, which are themselves versatile functional handles for further chemistry, such as click reactions or conversion to other functional groups. semanticscholar.orgnih.gov

General Scheme for Sonogashira Coupling: A chemical reaction showing an aryl halide reacting with a terminal alkyne in the presence of a Palladium catalyst, a Copper(I) co-catalyst, and a base to form an aryl-alkyne product and a salt byproduct.

In this reaction, R¹-X would be (5-aminomethylpyridin-2-yl)-Br and R² would be the substituent on the terminal alkyne.

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. jk-sci.com

Preparation and Characterization of Salt Forms (e.g., Hydrochloride)

Due to the basic nature of the primary amine group, this compound can be readily converted into its corresponding salt forms by treatment with an appropriate acid. americanelements.com The most common salt is the hydrochloride (HCl) salt, which is often preferred in pharmaceutical applications due to its improved stability, crystallinity, and aqueous solubility compared to the free base. bldpharm.com

The preparation typically involves dissolving the free base in a suitable organic solvent and adding a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane). The resulting hydrochloride salt usually precipitates from the solution and can be isolated by filtration.

The hydrochloride salt of this compound is commercially available, indicating its stability and utility as a chemical intermediate. bldpharm.comlabsolu.ca

Properties of this compound and its Hydrochloride Salt

CompoundChemical FormulaMolecular Weight ( g/mol )Form
This compoundC₆H₇BrN₂187.04Typically an oil or low-melting solid
This compound hydrochlorideC₆H₈BrClN₂223.50Typically a crystalline solid

Characterization of these salts is performed using standard analytical techniques. For the hydrochloride salt, techniques such as ¹H NMR spectroscopy would show characteristic shifts in the protons adjacent to the newly formed ammonium group. Elemental analysis can confirm the stoichiometry of the salt formation.

Functionalization of the Amino Group (e.g., N-methylation)

The primary amino group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nucleophilicity of the nitrogen atom enables reactions with various electrophiles, leading to the formation of secondary and tertiary amines, amides, sulfonamides, and other functional groups. Among these transformations, N-methylation is a fundamental and frequently employed modification.

N-methylation can be achieved through several synthetic methodologies, most notably via reductive amination or the Eschweiler-Clarke reaction. These methods offer reliable routes to introduce one or two methyl groups onto the primary amine.

Reductive Amination

Reductive amination is a widely used method for the N-alkylation of amines. For the N-methylation of this compound, this process typically involves a two-step sequence in a single pot. First, the primary amine reacts with formaldehyde (B43269) to form an intermediate imine or, more accurately, a hemiaminal which then dehydrates to the iminium ion. Subsequently, a reducing agent present in the reaction mixture reduces the iminium ion to the corresponding N-methylated amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde masterorganicchemistry.com. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under mildly acidic to neutral conditions, which facilitate the formation of the iminium ion intermediate wikipedia.orgorganic-chemistry.org.

If two equivalents or an excess of formaldehyde are used, the reaction can proceed to form the N,N-dimethylated product, N,N-dimethyl-(5-bromopyridin-2-yl)methanamine. The initially formed secondary amine can react with another molecule of formaldehyde to generate a new iminium ion, which is then reduced to yield the tertiary amine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of a primary or secondary amine jk-sci.comwikipedia.orgname-reaction.com. This one-pot reaction is a classic and efficient method for producing tertiary amines wikipedia.orgname-reaction.com.

In this reaction, formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent (hydride donor) jk-sci.comwikipedia.org. The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde. This is followed by a hydride transfer from a formate (B1220265) ion, which reduces the iminium ion and releases carbon dioxide, driving the reaction to completion wikipedia.org. For a primary amine like this compound, this process occurs twice to yield the N,N-dimethylated derivative name-reaction.com. A key advantage of the Eschweiler-Clarke reaction is that it prevents over-alkylation to form quaternary ammonium salts, as a tertiary amine cannot form another iminium ion with formaldehyde wikipedia.org.

The reaction is typically performed by heating the amine with aqueous formaldehyde and formic acid wikipedia.orgwhilesciencesleeps.com. The conditions are generally robust and lead to high yields of the desired tertiary amine.

The following table summarizes typical conditions for the N-methylation of a primary amine like this compound based on these established methods.

Table 1: Representative Conditions for N-methylation of this compound

Method Methyl Source Reducing Agent Solvent Typical Conditions Product
Reductive Amination Formaldehyde (aq.) Sodium Borohydride (NaBH₄) Methanol (MeOH) Stir at 0 °C to room temperature N-methyl or N,N-dimethyl derivative
Reductive Amination Formaldehyde (aq.) Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), pH ~6-7 Stir at room temperature N-methyl or N,N-dimethyl derivative

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

(5-Bromopyridin-2-yl)methanamine serves as a crucial pharmaceutical intermediate, a compound that is a stepping stone in the synthesis of active pharmaceutical ingredients (APIs). lookchem.combuyersguidechem.com Its utility lies in its ability to participate in a variety of chemical reactions, allowing for the introduction of the bromopyridyl-methylamine scaffold into larger molecules. The bromine atom on the pyridine (B92270) ring is particularly important as it can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com This functionality allows medicinal chemists to systematically modify molecular structures to enhance their therapeutic properties.

The compound is frequently employed in the development of kinase inhibitors and receptor modulators. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. By incorporating the this compound moiety, researchers can design molecules that fit into the active sites of specific kinases, thereby inhibiting their function. The dihydrochloride (B599025) salt form of the compound is often used in synthesis due to its enhanced aqueous solubility and stability, which are advantageous properties for medicinal chemistry applications.

Design and Synthesis of Bioactive Derivatives

The structural framework of this compound is a key component in the design and synthesis of a wide array of bioactive derivatives.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a privileged pharmacophore in medicinal chemistry, appearing in numerous compounds developed as potential treatments for cancer, as well as inflammatory and viral diseases. nih.gov this compound is utilized as a key amine substituent in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. semanticscholar.org

In one notable application, these derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov Overactivity of PI3Kδ is linked to inflammatory and autoimmune diseases. nih.gov The synthesis involves a multi-step process where the this compound is introduced, often via a displacement reaction, onto the pyrazolo[1,5-a]pyrimidine core. semanticscholar.org For instance, starting from a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate, reaction with this compound yields the desired N-substituted product. semanticscholar.org

Furthermore, derivatives of this class have shown promise as anti-mycobacterial agents for the treatment of Mycobacterium tuberculosis (M. tb). semanticscholar.org Research has identified that the 2-pyridinemethanamine side chain is optimal for activity in certain 7-substituted pyrazolo[1,5-a]pyrimidines. semanticscholar.org The synthesis of these anti-TB drug candidates also involves coupling this compound with a chlorinated pyrazolo[1,5-a]pyrimidine core. semanticscholar.org

Derivative ClassSynthetic ApproachTherapeutic TargetReference
Pyrazolo[1,5-a]pyrimidineDisplacement reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate with this compound.PI3Kδ nih.gov
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesDisplacement reaction of a 7-chloro intermediate with this compound.Mycobacterium tuberculosis semanticscholar.org

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are present in several natural and synthetic bioactive molecules. bham.ac.uk Researchers have synthesized a novel azetidine (B1206935) derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, and evaluated its potential as an antimicrobial agent. internationaljournalcorner.com The synthesis and subsequent biological testing of this compound demonstrated that incorporating the (5-bromopyridin-2-yl) moiety into an azetidine ring system can lead to compounds with promising antibacterial and antifungal activity. internationaljournalcorner.com The structural confirmation of such novel compounds typically involves techniques like IR, 1H NMR, and mass spectrometry. internationaljournalcorner.com The development of new antimicrobial agents is crucial due to the increasing challenge of drug-resistant pathogens. psu.edu

Compound NameBiological ActivityKey Structural MoietiesReference
(3-(5-Bromopyridin-2-yl) azetidin-3-yl) methanamineAntibacterial and AntifungalAzetidine ring, 5-Bromopyridin-2-yl group internationaljournalcorner.com

Pyridin-2-yl-methylamine derivatives are being investigated for various therapeutic applications, including those targeting the central nervous system (CNS). google.com While direct synthesis from this compound for CNS-specific drugs is an area of ongoing research, the broader class of pyridin-2-yl-methylamines is used to prepare compounds with potential biological activity in the CNS. google.com A key synthetic strategy involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamines to create more complex molecular architectures. google.com

Additionally, structure-guided design has led to the development of pyridine-2-methylamine derivatives as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is essential for the viability of M. tuberculosis, the causative agent of tuberculosis, a disease that can manifest in the central nervous system as tuberculous meningitis. nih.gov In this context, this compound or its analogs serve as building blocks in the synthesis of these potent antitubercular agents. The synthesis often starts with a brominated pyridine carboxylate which undergoes a series of reactions including reduction, oxidation, and reductive amination to yield the final pyridine-2-methylamine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drug candidates. These studies involve systematically altering the chemical structure of a molecule and assessing how these changes affect its biological activity.

For derivatives of this compound, SAR studies have provided critical insights into the pharmacophoric requirements for biological activity. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and trigger a response.

In the case of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, SAR studies have shown that the pyrazolo[1,5-a]pyrimidine core acts as a crucial scaffold. nih.govnih.gov The amine substituent at the C7 position, derived from this compound, plays a significant role in binding to the target enzyme. semanticscholar.org Modifications to the phenyl rings and the amine substituents on the pyrazolo[1,5-a]pyrimidine core can dramatically influence the potency and selectivity of the inhibitors. nih.govsemanticscholar.org For example, in a series of anti-mycobacterial pyrazolo[1,5-a]pyrimidines, the 2-pyridinemethanamine side chain was identified as optimal for activity. semanticscholar.org

Investigations into Mechanisms of Action for Bioactive Analogues

Elucidating the mechanism of action is a critical step in drug discovery. For bioactive analogues derived from this compound, research has identified specific molecular targets, primarily within Mycobacterium tuberculosis.

MmpL3 Inhibition

A significant number of pyridine-2-methylamine derivatives have been designed and synthesized as inhibitors of MmpL3. nih.gov MmpL3 is an essential inner membrane transporter responsible for exporting trehalose (B1683222) monomycolate, a precursor for mycolic acids which are vital components of the mycobacterial cell wall. nih.gov By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death. Structure-guided design approaches, using existing MmpL3 inhibitor structures, have enabled the development of potent compounds. nih.gov The N-heterocycle of the pyridine-2-methylamine derivatives is proposed to form a crucial hydrogen bond with the carboxyl group of residue D645 and engage in hydrophobic interactions with residues F260, S293, and F649 within a hydrophobic pocket of the MmpL3 protein. nih.gov

ATP Synthase Inhibition

Another key target for antitubercular agents derived from this structural class is ATP synthase. nih.govnih.gov This enzyme is crucial for generating cellular energy in the form of ATP. Its inhibition leads to a rapid depletion of energy stores, resulting in bactericidal activity. Pyrazolo[1,5-a]pyrimidines, synthesized using this compound, have been reported as potent inhibitors of mycobacterial ATP synthase. nih.gov Modeling studies suggest these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov Similarly, a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines were evaluated and found to be modest inhibitors of M. tb ATP synthase, demonstrating that this mechanism is relevant across different scaffolds that can be linked to the pyridyl-methanamine moiety. nih.gov

The table below outlines the identified mechanisms of action for different classes of bioactive analogues.

Bioactive Analogue ClassIdentified Mechanism of ActionMolecular TargetOrganism
Pyridine-2-methylamine derivativesInhibition of cell wall precursor transportMmpL3Mycobacterium tuberculosis
Pyrazolo[1,5-a]pyrimidin-7-aminesInhibition of cellular energy productionATP synthaseMycobacterium tuberculosis
N-Substituted TetrahydroisoquinolinesInhibition of cellular energy productionATP synthaseMycobacterium tuberculosis

Data sourced from: nih.govnih.govnih.gov

Biological Activity and Evaluation of Derivatives

Antimicrobial Activity

Derivatives of (5-Bromopyridin-2-yl)methanamine have demonstrated notable antimicrobial effects, showing efficacy against both bacterial and fungal strains.

A novel azetidine (B1206935) derivative, (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine, has been synthesized and evaluated for its antibacterial properties. In in vitro studies, this compound was tested against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. The research found that the synthesized compound exhibited significant antibacterial activity, reportedly being more active than the standard antibiotic drug amoxicillin (B794) against both bacterial strains.

Table 1: Antibacterial Efficacy of (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine

MicroorganismTypeResult Compared to Standard (Amoxicillin)
Bacillus subtilisGram-positiveMore Active
Escherichia coliGram-negativeMore Active

The same derivative, (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine, was also assessed for its antifungal capabilities against Candida. The study revealed that the compound possesses potent antifungal activity. Notably, its efficacy was found to be greater than that of the standard antifungal drug miconazole.

Table 2: Antifungal Efficacy of (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine

MicroorganismTypeResult Compared to Standard (Miconazole)
CandidaFungusMore Active

Anti-Mycobacterial Activity

The pyridine (B92270) scaffold is a known privileged structure in the development of anti-mycobacterial agents. However, specific research evaluating derivatives of this compound for anti-mycobacterial activity is not extensively documented in the currently available scientific literature. While many pyridine analogues have been synthesized and tested against Mycobacterium tuberculosis, specific data for derivatives of this particular compound are limited. nih.gov

ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis and a validated drug target. nih.gov Several classes of compounds, including some containing pyridine-like structures, are known to inhibit this enzyme. nih.gov For instance, a series of 5,8-disubstituted tetrahydroisoquinolines were found to be modest inhibitors of M. tb ATP synthase. nih.gov However, there is no specific information available from the reviewed sources that directly links derivatives of this compound to the inhibition of Mycobacterium tuberculosis ATP synthase.

Other Reported Biological Activities of Related Compounds

The broader family of bromopyridine and aminopyridine derivatives has been associated with a range of other biological activities, highlighting the therapeutic potential of this chemical class.

Anticancer and Anti-proliferative Activity : Thieno[2,3-b]pyridine derivatives have been described as having potent anti-proliferative activity against various cancer cell lines. mdpi.com Specifically, novel analogues with benzoyl or secondary benzyl (B1604629) alcohol tethers at the 5-position have been synthesized and evaluated, with some demonstrating IC50 concentrations in the nanomolar range against colon (HCT116) and breast (MDA-MB-231) cancer cells. mdpi.com

Enzyme Inhibition : The pyridine nucleus is a core component of various enzyme inhibitors. For example, certain pyridine derivatives have been investigated as potential inhibitors of bacterial urease. researchgate.net

Antithrombotic and Biofilm Inhibition : In a study of novel pyridine derivatives synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, some compounds exhibited antithrombotic and biofilm inhibition activities. One derivative, in particular, showed the highest percentage of clot lysis in human blood, while another was found to be a potent inhibitor of Escherichia coli biofilm formation.

Antitubercular Properties

Derivatives of pyridine-2-methylamine have been identified as a promising class of inhibitors targeting the Mycolic acid transporter (MmpL3), an essential component in the cell wall synthesis of Mycobacterium tuberculosis (Mtb). nih.gov Structure-guided design has led to the synthesis of various analogues, with their antitubercular activity evaluated against the Mtb H37Rv strain. nih.gov

Research has shown a positive correlation between the lipophilicity (expressed as cLogP) of pyridine-2-methylamines and their antitubercular activity. nih.gov Compounds with higher cLogP values tend to exhibit more potent activity, suggesting that greater lipophilicity aids in the permeability of the mycobacterial cell membrane. nih.gov For instance, certain derivatives of pyridine-2-methylamine-4-aryl and pyridine-3-methylamine-5-aryl have demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-1 µg/mL. nih.gov

In other studies, this compound has been utilized as a key intermediate in the synthesis of more complex molecules with anti-mycobacterial properties. For example, it has been reacted to form N-substituted 5,8-disubstituted tetrahydroisoquinolines and 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. Evaluation of these compounds revealed that substitutions on the pyridine ring and associated structures are crucial for activity. A series of compounds bearing various substituents at the 5'-position showed modest to good activity, with MICs ranging from 1–7 µg/mL.

Table 1: Antitubercular Activity of Selected Pyridine-2-Methylamine Derivatives

Anticonvulsant Properties

A review of the scientific literature did not yield specific information on the anticonvulsant properties of derivatives of this compound. While general anticonvulsant activity has been reported for other classes of pyridyl analogs, data pertaining to this specific scaffold is not available.

Anti-inflammatory Properties

An extensive search of scientific databases and literature did not provide specific findings regarding the anti-inflammatory properties of compounds directly derived from this compound.

Cardiovascular Activities

There is currently no available information in the scientific literature detailing the cardiovascular activities of derivatives of this compound.

Psychotropic Activities (e.g., Antidepressant, Analgesic, Anti-aggressive, Antiemetic)

Certain derivatives of 2-pyridinemethylamine have been investigated for their potential as antidepressant agents. In preclinical studies, the antidepressant potential of lead compounds was examined using the forced swimming test (FST) in rats, a common model for evaluating antidepressant efficacy. Results indicated that after a single oral administration, specific derivatives inhibited immobility in the FST more potently and to a greater extent than the clinically used antidepressant imipramine. scispace.com This suggests that the 2-pyridinemethylamine scaffold is a promising starting point for the development of novel antidepressant drugs. scispace.com

A review of the available scientific literature did not yield specific data concerning the analgesic, anti-aggressive, or antiemetic activities of this compound derivatives.

Modulation of 5-HT1A Receptors

The 6-substituted-2-pyridinylmethylamine moiety, a core component of this compound derivatives, has been identified as a key pharmacophore for high-affinity, selective agonism at the 5-HT1A serotonin (B10506) receptor. nih.govacs.org This receptor is a well-established target for therapeutic agents used in the treatment of psychiatric disorders like anxiety and depression.

Structure-activity relationship (SAR) studies have demonstrated that the pyridine nitrogen atom, along with the nature and position of substituents on the pyridine ring, are critical for both recognizing and activating 5-HT1A receptors. nih.govacs.org A series of compounds incorporating this pharmacophore were synthesized and evaluated for their binding affinity at 5-HT1A, alpha1-adrenergic, and D2-dopaminergic receptors. Several of these derivatives displayed nanomolar affinity for 5-HT1A binding sites and exhibited over 500-fold selectivity against the alpha1 and D2 receptors. nih.govacs.org

The functional activity of these compounds as 5-HT1A agonists was confirmed through in-vitro assays. In HeLa cells transfected with the human 5-HT1A receptor gene (HA7 cells), potent derivatives effectively inhibited forskolin-stimulated cyclic AMP (cAMP) accumulation. nih.govacs.org For example, compounds such as (3,4-dichlorophenyl){4-[(6-oxazol-5-ylpyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone and (3,4-dichlorophenyl){4-[(6-azetidinopyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone were found to be more potent and at least as efficacious as the well-known 5-HT1A agonist, 8-OH-DPAT. acs.org Further studies utilizing a GTPγS assay also confirmed the high intrinsic activity of these derivatives, with some showing superagonist properties.

Table 2: 5-HT1A Receptor Binding and Functional Activity of Selected 2-Pyridinylmethylamine Derivatives

Coordination Chemistry and Organometallic Synthesis

Ligand Properties of (5-Bromopyridin-2-yl)methanamine

This compound typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. This chelation forms a stable five-membered ring with the metal ion, a common feature for 2-(aminomethyl)pyridine (ampy) based ligands. The bite angle of the ligand, which is the angle between the two coordinating nitrogen atoms and the metal center, plays a crucial role in determining the geometry of the resulting metal complex. For ligands with a methylene (B1212753) spacer between the donor groups, like this compound, the bite angle is typically around 80°, which can influence the coordination geometry of the metal center. nih.gov

Table 1: General Ligand Properties of this compound

PropertyDescription
Coordination Modes Primarily acts as a bidentate N,N'-donor ligand.
Chelate Ring Size Forms a stable 5-membered chelate ring with metal ions.
Bite Angle Estimated to be approximately 80°, influencing coordination geometry. nih.gov
Electronic Effects The electron-withdrawing bromo group affects the electron density of the pyridine nitrogen.
Steric Hindrance Generally low, allowing for versatile coordination.

Formation and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-ions determine the final structure of the complex. For instance, with divalent metal halides like Ni(II), it is plausible that complexes with either a 1:1 or 2:1 ligand-to-metal ratio could be formed, leading to different coordination geometries such as tetrahedral or trigonal-bipyramidal. nih.gov

Table 2: Common Techniques for Characterization of Metal Complexes

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Confirms ligand coordination by shifts in vibrational frequencies.
NMR Spectroscopy Provides structural information in solution.
X-ray Crystallography Determines solid-state structure, bond lengths, and angles.
UV-vis-NIR Spectroscopy Investigates electronic structure, particularly for paramagnetic complexes. nih.gov
Elemental Analysis Confirms the empirical formula of the complex.

Applications in Organometallic Catalysis

The metal complexes derived from 2-(aminomethyl)pyridine-based ligands have shown significant promise in organometallic catalysis. researchgate.net Ruthenium and osmium complexes containing these ligands, often in combination with phosphines, have demonstrated high activity in a variety of organic transformations. researchgate.net These include hydrogenation reactions, both through hydrogen transfer and using dihydrogen, as well as dehydrogenation, racemization, and alkylation reactions. researchgate.net

Given the structural similarities, it is anticipated that metal complexes of this compound could also serve as effective catalysts. The electronic modification introduced by the bromo substituent could potentially fine-tune the catalytic activity and selectivity. For example, in transfer hydrogenation of carbonyl compounds, the electronic nature of the ligand can influence the efficiency of the catalyst. The ability of such ligands to form stable and reactive metal complexes makes them attractive candidates for the development of new and improved catalysts for a range of organic reactions. Low-coordinate mononuclear nickel compounds with N-bidentate ligands, for instance, have been investigated for their catalytic roles in processes like olefin polymerization. nih.gov

Table 3: Potential Catalytic Applications

Reaction TypeDescription
Hydrogenation Catalytic reduction of unsaturated compounds. researchgate.net
Dehydrogenation Catalytic removal of hydrogen from a molecule. researchgate.net
Transfer Hydrogenation Hydrogenation using a hydrogen donor molecule. researchgate.net
Alkylation The transfer of an alkyl group from one molecule to another. researchgate.net
Olefin Polymerization Potential application for nickel complexes. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to confirm the identity and structural integrity of (5-Bromopyridin-2-yl)methanamine by analyzing the chemical shifts, splitting patterns (multiplicity), and integration of its proton signals. The expected spectrum, typically run in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the protons on the pyridine (B92270) ring and the aminomethyl group.

The aromatic region of the spectrum is characteristic of a 2,5-disubstituted pyridine ring. The proton at position 6 (H-6), adjacent to the nitrogen and the aminomethyl group, is expected to appear as a doublet. The proton at position 4 (H-4), situated between the bromine atom and the CH₂NH₂ group, typically presents as a doublet of doublets due to coupling with both the H-3 and H-6 protons. The proton at position 3 (H-3) also appears as a doublet. The aminomethyl group (-CH₂-) protons typically resonate as a singlet, while the amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Based on analysis of structurally similar compounds, the anticipated ¹H NMR spectral data are summarized below. chemicalbook.comrsc.org

Interactive Data Table: Expected ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Pyridine)~8.5Doublet (d)~2.41H
H-4 (Pyridine)~7.8Doublet of Doublets (dd)~8.5, 2.51H
H-3 (Pyridine)~7.3Doublet (d)~8.51H
-CH₂- (Methylene)~3.9Singlet (s)N/A2H
-NH₂ (Amine)Variable (Broad)Singlet (s)N/A2H

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be detected. rsc.orgmdpi.com

The IR spectrum of this compound is expected to show several key absorption bands. The primary amine (-NH₂) group is identified by N-H stretching vibrations, which typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring (aromatic) are found just above 3000 cm⁻¹, while the C-H stretches of the methylene (B1212753) (-CH₂) group (aliphatic) appear just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the pyridine ring produce a series of sharp absorptions in the 1400-1600 cm⁻¹ region. Finally, the carbon-bromine (C-Br) bond gives rise to a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium, often two bands
Aromatic C-H StretchPyridine Ring3000 - 3100Medium to Weak
Aliphatic C-H StretchMethylene (-CH₂)2850 - 2960Medium
C=N StretchPyridine Ring1550 - 1600Medium to Strong
C=C StretchPyridine Ring1400 - 1500Medium to Strong
C-Br StretchBromo-Aryl500 - 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₆H₇BrN₂ and a monoisotopic mass of approximately 185.98 Da. nih.govamericanelements.com

In the mass spectrum, the molecular ion peak ([M]⁺) is expected to appear as a characteristic doublet with nearly equal intensity, one at m/z ≈ 186 and the other at m/z ≈ 188. This distinctive [M]⁺/[M+2]⁺ pattern is a hallmark of bromine-containing compounds, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for this molecule under electron ionization (EI) would include the loss of the bromine atom or cleavage of the bond between the pyridine ring and the aminomethyl group.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueIon FragmentDescription
~186 / 188[C₆H₇BrN₂]⁺Molecular Ion ([M]⁺ / [M+2]⁺)
~171 / 173[C₅H₅BrN]⁺Loss of -CH₂NH₂
~107[C₆H₇N₂]⁺Loss of Bromine radical (•Br)
~92[C₅H₄N-CH₂]⁺Loss of H and Bromine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and for assessing its purity. High-Performance Liquid Chromatography and Gas Chromatography are the most commonly utilized techniques.

HPLC is a standard method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. mdpi.comacs.org A typical analytical setup involves reversed-phase chromatography.

The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile, typically containing a modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly performed using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters for Analysis

ParameterDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientProgrammed gradient from low to high %B over time
Flow Rate~1.0 mL/min
DetectorUV at ~254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another effective technique for the analysis of this compound, particularly for identifying volatile impurities or unreacted starting materials. cenmed.com

For GC analysis, the compound is typically dissolved in a volatile organic solvent. The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase is chosen to effectively separate the components of the mixture based on their boiling points and polarity. A flame ionization detector (FID) or a mass spectrometer is used for detection. The retention time is used to identify the compound, while the peak area allows for quantification.

Interactive Data Table: General GC Parameters for Analysis

ParameterDescription
ColumnCapillary column with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Injector Temperature~250 °C
Oven ProgramInitial temp ~100 °C, ramped to ~280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature~300 °C

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-Bromopyridin-2-yl)methanamine in academic research?

  • Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres (argon). For example, microwave-assisted heating at 140°C with bis(triphenylphosphine)palladium(II) dichloride as a catalyst accelerates reaction kinetics. Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane gradients) isolates the product .

Q. How is this compound characterized spectroscopically to confirm its structure?

  • Methodological Answer : ¹H NMR spectroscopy is critical, with diagnostic signals such as δ 8.74 (d, J = 1.9 Hz) for the pyridinyl proton and δ 7.85 (dd, J = 8.3, 2.4 Hz) indicating coupling with bromine and amine groups . High-resolution mass spectrometry (HRMS) or LC-MS further confirms molecular weight and purity.

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Silica gel column chromatography with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) effectively separates the product from byproducts . For hydrochloride salts, precipitation using HCl in ether followed by vacuum drying yields stable solids .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to achieve high yields?

  • Methodological Answer : Optimizing catalyst loading (e.g., 1–5 mol% Pd catalysts), reaction temperature (microwave-assisted heating at 140°C), and stoichiometric ratios (amine:halide = 1:1.3) enhances yields to >95% . Solvent selection (e.g., anhydrous dichloromethane) minimizes side reactions .

Q. What strategies address low solubility or stability issues of intermediates during synthesis?

  • Methodological Answer : Hygroscopic intermediates are stabilized via immediate derivatization (e.g., tert-butoxycarbonyl (Boc) protection) . Anhydrous solvents and inert atmospheres (argon) prevent hydrolysis, while storage under N₂ preserves stability .

Q. How is this compound utilized in designing anti-mycobacterial agents?

  • Methodological Answer : It serves as a key building block in synthesizing pyrazolo[1,5-a]pyrimidin-7-amines. Structural modifications, such as introducing electron-withdrawing groups (e.g., bromine), enhance binding affinity to mycobacterial targets. Refluxing with heteroaromatic precursors (e.g., pyrazolo-pyrimidines) yields derivatives with validated bioactivity .

Q. How do researchers resolve contradictions in NMR data for derivatives?

  • Methodological Answer : Comparative analysis with literature-reported shifts (e.g., δ 7.40–7.55 for aromatic protons in CDCl₃) , deuterium exchange experiments, and 2D NMR (COSY, HSQC) clarify ambiguous assignments. Computational simulations (DFT) predict spectral patterns when experimental data conflicts.

Q. How is crystallographic purity validated for derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL refinement resolves molecular geometry and confirms purity . For twinned or disordered crystals, iterative refinement protocols (e.g., TWIN/BASF in SHELXL) improve data accuracy .

Key Notes

  • Advanced Techniques : Highlighted microwave synthesis, crystallography (SHELXL), and DFT modeling as gold standards.
  • Contradiction Management : Emphasized iterative refinement in crystallography and multi-spectral validation for NMR .

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